2,7-Bis(4-pyridyl)-9,9-diethylfluorene

Description

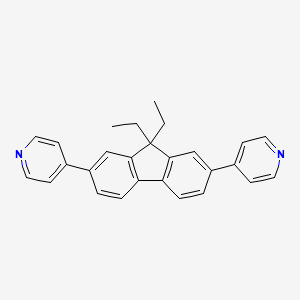

2,7-Bis(4-pyridyl)-9,9-diethylfluorene is a fluorene derivative with a bicyclic aromatic core substituted at the 2 and 7 positions with 4-pyridyl groups and at the 9-position with diethyl chains. The pyridyl groups confer electron-withdrawing characteristics, enhancing charge-transport properties, while the diethyl substituents improve solubility and thermal stability compared to unsubstituted fluorenes. This compound is of interest in organic electronics, particularly in light-emitting diodes (OLEDs) and sensors, due to its tunable electronic structure and π-conjugation .

Properties

Molecular Formula |

C27H24N2 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

4-(9,9-diethyl-7-pyridin-4-ylfluoren-2-yl)pyridine |

InChI |

InChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3 |

InChI Key |

LPNHKDNMNBPTJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Bis(4-pyridyl)-9,9-diethylfluorene can be synthesized via a Suzuki coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-diethylfluorene with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-pyridyl)-9,9-diethylfluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.

Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amine-substituted fluorenes, and various substituted pyridyl derivatives.

Scientific Research Applications

2,7-Bis(4-pyridyl)-9,9-diethylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Bis(4-pyridyl)-9,9-diethylfluorene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved include interactions with DNA and other biomolecules, where the compound can intercalate or bind, leading to changes in fluorescence .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,7-Bis(N-α-naphthyl-phenylamino)-9,9-diethylfluorene (NPAEF)

- Structure: Features amino groups at 2,7 positions instead of pyridyl.

- Synthesis : Prepared via modified Ullmann coupling or palladium-catalyzed amination .

- Properties :

- Photoluminescence (PL) : Maximum at 475 nm in chloroform with 54% quantum efficiency.

- Application : Used in symmetric triarylamine-based OLEDs due to balanced hole/electron transport.

- Key Difference: Amino groups act as electron donors, contrasting with the electron-withdrawing pyridyl groups in the target compound. This affects charge transport and emission characteristics .

2-Dimesitylboron-7-(N-phenyl-α-naphthylamino)-9,9-diethylfluorene (BNPEF)

- Structure: Combines boron (electron acceptor) and amino (electron donor) groups.

- Synthesis : Utilizes palladium catalysts for cross-coupling reactions .

- Properties :

- Luminescence : Exhibits blue two-photon excited fluorescence due to boron’s electron-deficient nature.

- Key Difference : The boron moiety introduces charge-transfer states, enabling dual functionality in optoelectronic devices, unlike the pyridyl-focused electronic tuning in the target compound .

2,7-Bis(9H-carbazol-9-yl)-9,9-dimethylfluorene (DMFL-CBP)

- Structure : Carbazole groups at 2,7 positions and dimethyl substituents at the 9-position.

- Properties :

- Molecular Weight : 524.67 g/mol.

- Melting Point : 286°C, higher than diethyl-substituted analogs due to reduced alkyl chain flexibility.

- Application : Used as a host material in phosphorescent OLEDs due to carbazole’s hole-transport capabilities.

- Key Difference : Carbazole’s electron-rich nature enhances hole injection, whereas pyridyl groups in the target compound may improve electron injection .

9,9'-Dioctyl-2,7-bis(7-tert-butyl-1-pyrenyl)-9H-fluorene

- Structure : Pyrenyl groups at 2,7 positions and dioctyl chains at the 9-position.

- Synthesis : Achieved via Suzuki-Miyaura coupling .

- Properties :

- Solubility : Enhanced by long alkyl chains (dioctyl vs. diethyl).

- Optical Properties : Extended conjugation from pyrenyl groups shifts absorption/emission to longer wavelengths.

- Key Difference : Bulkier pyrenyl substituents increase steric hindrance and π-stacking, impacting film morphology in devices .

Data Table: Comparative Analysis of Fluorene Derivatives

*Estimated based on structural analogs.

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., pyridyl, boron): Enhance electron mobility and redshift emission. Electron-Donating Groups (e.g., amino, carbazole): Improve hole injection and thermal stability. Alkyl Chains: Longer chains (e.g., dioctyl) increase solubility but reduce thermal stability compared to diethyl .

Synthetic Methods :

- Cross-coupling reactions (Ullmann, Suzuki) dominate for aryl-fluorene derivatives.

- Palladium catalysts are critical for introducing heteroatoms like boron .

Applications :

- Pyridyl and carbazole derivatives excel in OLEDs due to balanced charge transport.

- Boron-containing compounds are promising for advanced optoelectronic functionalities .

Q & A

Q. What are the optimal synthetic routes for 2,7-bis(4-pyridyl)-9,9-diethylfluorene, and how can purity be ensured?

The synthesis of fluorene derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or Wittig reactions to introduce functional groups. For example, 2,7-bis(triphenylphosphoniomethyl)-9,9-dioctylfluorene dibromide can be synthesized via bromination followed by phosphonium salt formation, achieving ~64% yield after recrystallization . Purity verification requires analytical techniques such as HPLC (≥98% purity criteria ) and GC-MS, with accredited laboratories recommended for rigorous analysis . Elemental analysis (C, H, N) and spectroscopic methods (FTIR, NMR) are critical for structural confirmation .

Q. How should researchers characterize the photoluminescence (PL) properties of this compound?

PL characterization involves measuring emission spectra and quantum yields in solution (e.g., chloroform) using UV-Vis-NIR absorption and fluorescence spectroscopy. For analogous fluorene derivatives, PL maxima at ~467–475 nm with quantum efficiencies of 52–54% have been reported . Solvent polarity and substituent effects (e.g., pyridyl vs. pyrenyl groups) must be controlled to avoid spectral shifts.

Q. What safety precautions are essential when handling fluorene derivatives with pyridyl substituents?

While specific safety data for this compound are limited, related compounds require handling under nitrogen to prevent oxidation. First-aid measures for inhalation include immediate fresh air exposure, and lab protocols should align with GHS standards (e.g., using fume hoods and PPE) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data for fluorene derivatives be resolved?

Discrepancies between calculated and observed elemental ratios (e.g., C: 79.34% calc. vs. 59.99% found ) may arise from incomplete purification, solvent retention, or side reactions. Researchers should cross-validate results using complementary methods:

Q. What strategies improve the solubility of this compound in organic semiconductors?

Solubility can be enhanced via:

- Side-chain engineering : Introducing alkyl groups (e.g., dioctyl or diethylhexyl chains) reduces aggregation .

- Polar functional groups : Quaternary ammonium or glycol-based substituents improve solubility in polar solvents like methanol .

- Co-solvent systems : Methanesulfonic acid or trifluoroacetic acid partially dissolve rigid fluorene backbones .

Q. How does this compound perform as a host material in organic light-emitting diodes (OLEDs)?

While direct data are limited, analogous spirobifluorene hosts (e.g., 2,7-bis(diphenylphosphoryl)-9,9’-spirobifluorene) demonstrate high thermal stability and charge-transport efficiency. Key design considerations include:

- Energy level alignment : The HOMO/LUMO of the host must match the emissive dopant.

- Morphological stability : Thermal annealing (e.g., 150°C) minimizes phase separation in thin films .

- Electron-deficient pyridyl groups : These enhance electron injection, critical for blue phosphors .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques for air-sensitive reactions .

- Advanced Characterization : Combine Raman spectroscopy and DFT calculations to probe electronic structure preservation in hybrid materials .

- Safety Protocols : Adopt JIS Z 7253:2019 guidelines for handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.